2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound that features a chlorophenoxy group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Formation of the Diazepane Ring: The next step involves the synthesis of the 4-cyclobutyl-1,4-diazepane ring. This can be achieved through the cyclization of a suitable precursor, such as a diamine, in the presence of a cyclobutylating agent.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the diazepane ring. This can be achieved through a nucleophilic substitution reaction, where the chlorophenoxy intermediate reacts with the diazepane ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
- 2-(4-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)ethan-1-one
- 2-(4-Chlorophenoxy)-1-(4-propyl-1,4-diazepan-1-yl)ethan-1-one
Uniqueness
2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of the cyclobutyl group in the diazepane ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-14-5-7-16(8-6-14)22-13-17(21)20-10-2-9-19(11-12-20)15-3-1-4-15/h5-8,15H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGJQRSIXWEZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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